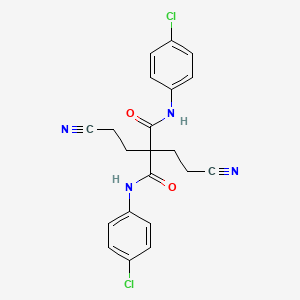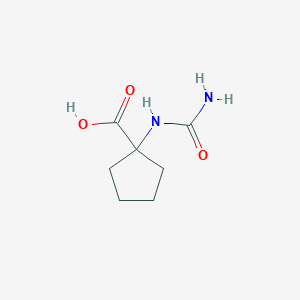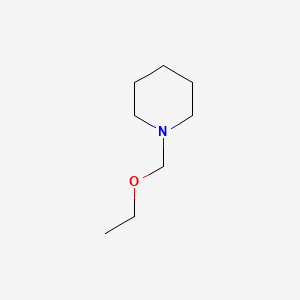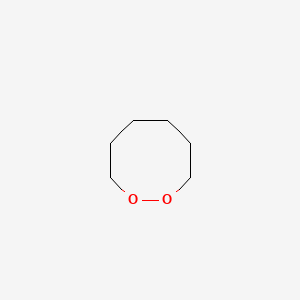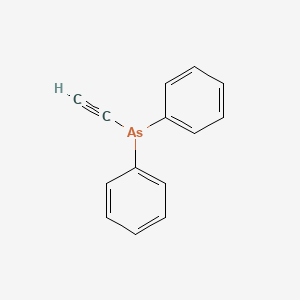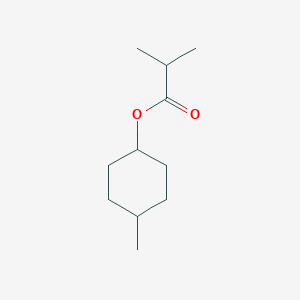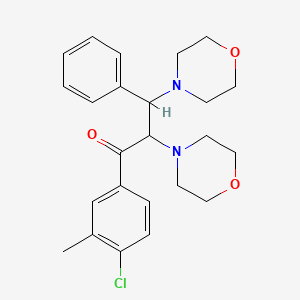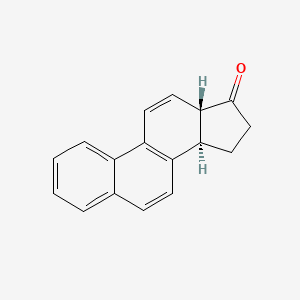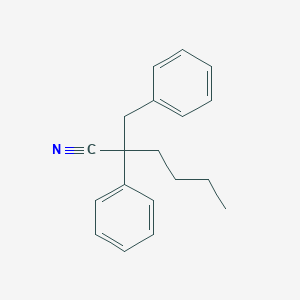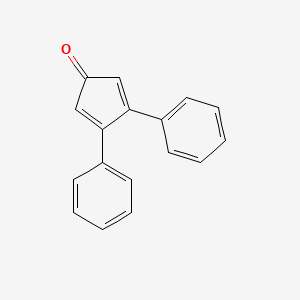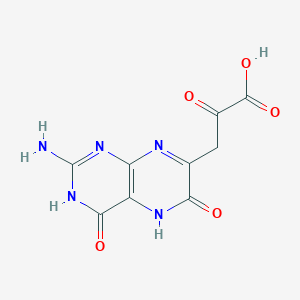![molecular formula C10H11N3S3 B14733994 (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea CAS No. 6622-81-7](/img/structure/B14733994.png)
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea is a complex organic compound characterized by its unique structure, which includes thiophene and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with carbamothioyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features but different functional groups.
(-)-carvone: A natural compound with a different core structure but similar functional properties.
Uniqueness
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea stands out due to its unique combination of thiophene and thiourea groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6622-81-7 |
|---|---|
Molecular Formula |
C10H11N3S3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea |
InChI |
InChI=1S/C10H11N3S3/c1-7(12-10(15)13-9(11)14)4-5-8-3-2-6-16-8/h2-6H,1H3,(H3,11,13,14,15)/b5-4+,12-7+ |
InChI Key |
YXIOUDLMRQPQGZ-RKEQOFPCSA-N |
Isomeric SMILES |
C/C(=N\C(=S)NC(=S)N)/C=C/C1=CC=CS1 |
Canonical SMILES |
CC(=NC(=S)NC(=S)N)C=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


